5-Bromo-4-methoxy-2-nitropyridine
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Overview
Description
5-Bromo-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-nitropyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process begins with the preparation of 2-methoxy-4-methyl-3-nitropyridine by reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The resulting compound is then brominated using bromine in the presence of sodium acetate in acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 5-Bromo-4-methoxy-2-aminopyridine.
Oxidation: 5-Bromo-4-hydroxy-2-nitropyridine.
Scientific Research Applications
5-Bromo-4-methoxy-2-nitropyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-3-nitropyridine
- 2-Bromo-5-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
Uniqueness
5-Bromo-4-methoxy-2-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable .
Properties
CAS No. |
1798295-18-7 |
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Molecular Formula |
C6H5BrN2O3 |
Molecular Weight |
233.02 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3 |
InChI Key |
UQNBCBMGEHYZCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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